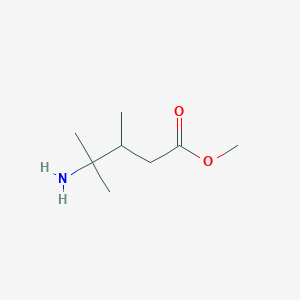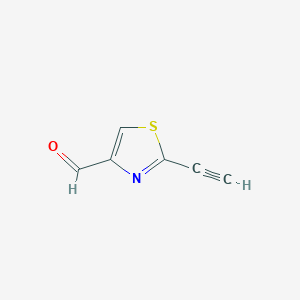![molecular formula C13H18N2O4S B13517061 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-4-carboxylic acid . Let’s break it down:
Pyrrolidine: The pyrrolidine ring contributes to the compound’s cyclic structure.
Thiazole: The thiazole ring adds aromaticity and heteroatoms (sulfur and nitrogen).
Carboxylic Acid: The carboxylic acid functional group imparts acidity and reactivity.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Thiazole Formation: The Boc-protected pyrrolidine reacts with a thiazole derivative to form the thiazole ring.
Deprotection: Removal of the Boc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the thiazole ring.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.
Hydrochloric acid (HCl): Used for hydrolysis.
Sodium hydroxide (NaOH): Also used for hydrolysis.
Nucleophiles: Used for substitution reactions.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on reaction conditions and starting materials. Hydrolysis yields the carboxylic acid, while substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Remember, scientific exploration continues, and new insights may emerge.
Eigenschaften
Molekularformel |
C13H18N2O4S |
|---|---|
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-5-4-8(6-15)10-14-9(7-20-10)11(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CZLNETIIELELSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)

![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)







![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
